4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride
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Overview
Description
2C-B-d6 (1mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of 2C-B, a psychoactive phenethylamine. The compound is dissolved in acetonitrile, a common solvent in chemical analysis and synthesis. The molecular formula of 2C-B-d6 is C10D6H8BrNO2·ClH, and it has a molecular weight of 302.6256 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-d6 involves the incorporation of deuterium atoms into the 2C-B molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst and a deuterium source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2C-B-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1mg/ml .
Chemical Reactions Analysis
Types of Reactions
2C-B-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 2C-B-d6 into its corresponding amine or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
2C-B-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of 2C-B in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new analytical methods and quality control processes.
Mechanism of Action
The mechanism of action of 2C-B-d6 is similar to that of 2C-B. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects. The deuterium labeling does not significantly alter the compound’s interaction with molecular targets but allows for more precise tracking in research studies .
Comparison with Similar Compounds
2C-B-d6 is part of the 2C family of compounds, which includes other phenethylamines such as 2C-I, 2C-E, and 2C-C. Compared to these compounds, 2C-B-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. Other similar compounds include:
2C-I: 4-Iodo-2,5-dimethoxyphenethylamine
2C-E: 4-Ethyl-2,5-dimethoxyphenethylamine
Properties
CAS No. |
1189978-45-7 |
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Molecular Formula |
C10H15BrClNO2 |
Molecular Weight |
302.62 g/mol |
IUPAC Name |
2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
UJTWHDAMHSIRDK-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Br.Cl |
Origin of Product |
United States |
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